Purity vs. Tolterodine EP Impurity A
For pharmaceutical intermediate applications, the purity of the starting material is a critical determinant of downstream yield and impurity profile. 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6) is commercially offered with a purity specification of ≥98% . In contrast, the structurally related Tolterodine EP Impurity A (CAS 124937-73-1), a common alternative or reference standard in tolterodine synthesis, is frequently supplied at a lower purity of 95% . This difference in baseline purity can have a measurable impact on the overall yield and the level of purification required in a multi-step synthesis.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | Tolterodine EP Impurity A (CAS 124937-73-1): 95% |
| Quantified Difference | +3% minimum purity advantage for the target compound. |
| Conditions | Vendor product specification data for research and manufacturing use. |
Why This Matters
A higher initial purity specification (≥98%) can translate to reduced purification steps and higher overall yields in multi-step pharmaceutical syntheses, directly impacting cost-efficiency and process robustness for procurement decisions.
